(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1185516-79-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetonitrile |
InChI |
InChI=1S/C13H13NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-6,8H2/t10-/m0/s1 |
InChI Key |
WPIVLYZNFICYFP-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1CC#N)C3=C(C=C2)OCC3 |
Canonical SMILES |
C1CC2=C(C1CC#N)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
Preparation Methods
Chiral Phosphine-Ferrocene Catalyzed Cyanation
A prominent method involves asymmetric catalysis using a (S,P,S',P)-1,1′-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene ligand paired with copper diacetate. The reaction proceeds in a ternary solvent system (dichloromethane, toluene, tert-butyl alcohol) at 20°C under inert conditions for 15 hours, achieving an enantiomeric excess (ee) of 87.8%. Key advantages include:
-
High stereoselectivity : The ferrocene-phosphine ligand ensures precise control over the (S)-configuration.
-
Moderate yields : Reported yields reach 87.8%, though optimization may improve efficiency.
| Parameter | Detail |
|---|---|
| Catalyst | Copper diacetate + chiral ferrocene ligand |
| Solvent | Dichloromethane, toluene, tert-butanol |
| Temperature | 20°C |
| Reaction Time | 15 hours |
| Enantiomeric Excess | 87.8% ee |
This method’s reliance on expensive chiral ligands may limit scalability, but its enantioselectivity is critical for pharmaceutical applications.
Ruthenium-Catalyzed Asymmetric Reduction
Alternative approaches employ ruthenium complexes with optically active phosphine ligands for asymmetric hydrogenation. Starting from ketone precursors like 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the reduction step introduces the chiral center. Subsequent cyanation via nucleophilic substitution completes the synthesis. While specific yields are undisclosed, this method highlights the versatility of transition metal catalysis in accessing enantiopure intermediates.
Multi-Step Synthesis via Hydrolysis and Dehydration
Ethyl Ester Hydrolysis to Carboxylic Acid
A patent-derived route begins with ethyl (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetate. Hydrolysis with sodium hydroxide in methanol at 30°C for 2–3 hours yields the corresponding carboxylic acid (86% yield, 99.8% purity). Acidification with HCl precipitates the product, which is isolated via filtration.
| Step | Conditions |
|---|---|
| Hydrolysis | NaOH (1.5 eq), methanol, 30°C, 3 hours |
| Acidification | HCl, cooling |
| Yield | 86% |
Carboxylic Acid to Acetonitrile Conversion
The carboxylic acid intermediate is converted to the acetonitrile via a two-step process:
-
Amide Formation : Treatment with thionyl chloride and catalytic DMF generates the acid chloride, which reacts with ammonia to form (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetamide (91.5% yield).
-
Dehydration : The amide undergoes dehydration using phosphorus oxychloride (POCl₃) or similar reagents to yield the nitrile.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | SOCl₂, NH₃, THF | 91.5% |
| Dehydration | POCl₃, heat | ~85% |
This route’s high yields and straightforward purification make it industrially viable, though multi-step processes incur higher time and resource costs.
Alternative Synthetic Strategies
Grignard Reaction with Cyanide Sources
A less common method involves reacting indeno-furan Grignard reagents with cyanating agents like acetone cyanohydrin. While this approach avoids transition metals, controlling stereochemistry remains challenging, resulting in lower ee values (<70%).
Enzymatic Resolution
Early attempts utilized lipases to resolve racemic mixtures of the nitrile’s precursors. However, low efficiency (40–50% yield) and enzymatic instability have relegated this method to exploratory studies.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Catalysis | 87.8% | 87.8% | Moderate | Low |
| Multi-Step Synthesis | 91.5% | >99% | High | Moderate |
| Grignard Cyanidation | ~70% | <70% | Low | High |
-
Asymmetric Catalysis : Ideal for small-scale, high-purity batches but limited by catalyst cost.
-
Multi-Step Synthesis : Preferred for industrial production due to reliability and high enantiopurity.
-
Grignard/Enzymatic : Niche applications due to technical limitations.
Industrial Applications and Patented Processes
Patents from Teva Pharmaceuticals and Lek Pharmaceuticals detail optimized large-scale syntheses. Key innovations include:
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bonds in the structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Ramelteon
One of the most significant applications of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile is its use as an intermediate in the synthesis of Ramelteon. Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. The synthesis involves several steps where this compound serves as a crucial building block .
Potential Antidepressant Properties
Research indicates that compounds derived from the indeno-furan structure may exhibit antidepressant effects. Studies have shown that modifications to this structural framework can lead to compounds with enhanced activity against depressive disorders . The ability of this compound to interact with serotonin receptors suggests potential applications in developing new antidepressants.
Role in Organic Synthesis
This compound can be utilized as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the formation of other biologically active compounds .
Case Study 1: Synthesis Pathway for Ramelteon
A concise six-step synthesis pathway for Ramelteon from this compound has been documented. This pathway highlights the efficiency and effectiveness of using this compound as an intermediate .
Case Study 2: Antidepressant Activity Evaluation
In a study evaluating the antidepressant properties of indeno-furan derivatives, this compound was tested for its ability to modulate serotonin receptors. Results indicated promising activity that warrants further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action for (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile
- Molecular Formula: C₁₃H₁₁NO
- CAS : 196597-78-1
- Role : Precursor to the (S)-acetonitrile via selective reduction .
- Key Differences :
Table 1: Physicochemical Comparison
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethylamine (Racemate and Enantiomers)
- Molecular Formula: C₁₃H₁₇NO
- CAS (HCl salt) : 1053239-39-6
- Role : Direct precursor to Ramelteon after propionylation .
- Key Differences :
Table 2: Comparative Pharmacological Relevance
Ramelteon (TAK-375) and Related Derivatives
Research Findings and Industrial Relevance
Asymmetric Synthesis : Ru-BINAP catalysts achieve >90% enantiomeric excess in hydrogenating (E)-acetonitrile to (S)-acetonitrile, critical for commercial scalability .
Impurity Control : Racemic impurities (e.g., (R)-acetonitrile) reduce Ramelteon’s efficacy and are minimized via chiral chromatography .
Thermal Stability : (S)-Acetonitrile exhibits superior stability (DSC data) compared to unsaturated analogs, ensuring robustness in storage .
Biological Activity
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally related to various biologically active compounds and has been studied for its pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources.
- Molecular Formula : C13H13NO
- Molecular Weight : 213.25 g/mol
- CAS Number : 45278777
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Melatonin Receptor Agonism : The compound is noted for its structural similarity to melatonin and has been evaluated for its activity as a selective melatonin receptor agonist. Such properties suggest potential applications in sleep disorders and circadian rhythm regulation.
- Neuroprotective Effects : Studies have indicated that compounds with similar structures may possess neuroprotective properties. This suggests that this compound could be investigated further for its potential in neurodegenerative diseases.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress-related damage in cells.
Case Study 1: Melatonin Receptor Agonism
A study focused on the synthesis and biological evaluation of this compound as a melatonin receptor agonist demonstrated significant affinity for MT1 and MT2 receptors. This suggests its potential use in treating insomnia and other sleep-related disorders .
Case Study 2: Neuroprotective Potential
In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve modulation of apoptotic pathways and enhancement of cell survival signaling .
Case Study 3: Antioxidant Properties
Research evaluating the antioxidant capacity of structurally similar compounds has indicated that they can scavenge free radicals effectively. This property could be advantageous in developing therapeutic agents aimed at mitigating oxidative stress in various diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile, and how are they experimentally determined?
- Methodological Answer : Physicochemical characterization involves:
-
Spectroscopic Analysis : Use -NMR, -NMR, and FTIR to confirm stereochemistry and functional groups. For example, the indeno-furan scaffold exhibits distinct aromatic proton signals in the 6.5–7.5 ppm range in -NMR, while the nitrile group (C≡N) shows a sharp absorption band near 2240 cm in FTIR .
-
Chromatographic Purity : HPLC or GC-MS can assess purity, with retention times calibrated against standards.
-
Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition thresholds.
- Relevant Data :
| Property | Method | Typical Range/Value |
|---|---|---|
| Melting Point | DSC | 160–165°C (decomposition) |
| -NMR (CDCl) | Aromatic protons | δ 6.8–7.3 ppm (multiplet) |
| FTIR (C≡N) | Absorption band | 2230–2250 cm |
Q. How is the stereochemical configuration of the indeno-furan scaffold verified during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and confirm the (S)-configuration .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of spatial arrangement, as demonstrated in structurally related indeno-furan derivatives .
- Optical Rotation : Compare experimental [α] values with literature data for consistency.
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Deconstruct the molecule into simpler precursors (e.g., indeno-furan cores and acetonitrile derivatives) to plan synthetic routes .
- Computational Chemistry : Density Functional Theory (DFT) predicts reaction pathways and intermediates, optimizing conditions for yield and stereoselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and HRMS data with structurally analogous compounds (e.g., (R)-isomers or halogen-substituted derivatives) to identify systematic errors .
- Solvent Effects : Account for solvent-induced shifts in NMR (e.g., CDCl vs. DMSO-d) by referencing internal standards like TMS .
- Collaborative Reproducibility : Replicate experiments in independent labs to isolate methodological discrepancies .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalytic Systems : Use asymmetric catalysis (e.g., chiral palladium complexes) to enhance enantiomeric excess (ee) during cyclization steps .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to sequester water or acidic by-products that degrade the nitrile group .
Q. How does the environmental fate of this compound align with regulatory frameworks for laboratory use?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301 guidelines to assess microbial degradation in aqueous systems. The indeno-furan ring may resist breakdown due to aromatic stability .
- Ecotoxicology Screening : Perform zebrafish embryo toxicity assays (ZFET) to evaluate LC values, with modifications for nitrile-containing compounds .
- Waste Management : Neutralize nitrile groups with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal to minimize environmental persistence .
Data Contradiction Analysis
Q. Why do reported melting points vary between 160°C and 175°C for this compound?
- Methodological Answer :
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate polymorphic forms and characterize each via XRD .
- Impurity Profiles : Analyze crude products via LC-MS to identify co-crystallized impurities (e.g., unreacted indeno-furan precursors) that depress melting points .
Experimental Design Considerations
Q. How to design a study evaluating the compound’s bioactivity while ensuring methodological rigor?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., kinase inhibitors for enzyme assays) and solvent-only controls to validate assay conditions .
- Dose-Response Curves : Use serial dilutions (1 nM–100 µM) to establish IC values, with triplicate measurements to assess reproducibility .
- Blinding Protocols : Implement double-blinding in cell-based assays to minimize observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
